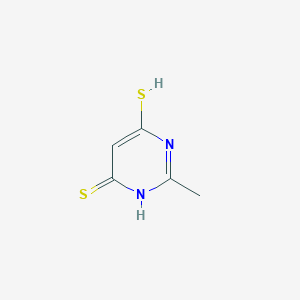
1-Amino-4-(ethylsulfanyl)acridin-9(10H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-4-(ethylthio)acridin-9(10H)-one is an organic compound belonging to the acridine family Acridines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-4-(ethylthio)acridin-9(10H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the acridine core, followed by the introduction of the amino and ethylthio groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of 1-Amino-4-(ethylthio)acridin-9(10H)-one may involve large-scale synthesis techniques such as continuous flow reactors. These methods allow for better control over reaction parameters and scalability, making the process more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
1-Amino-4-(ethylthio)acridin-9(10H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and ethylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may require catalysts like palladium or copper, along with suitable solvents and temperature controls.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1-Amino-4-(ethylthio)acridin-9(10H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are being explored for developing new drugs, particularly in the field of anticancer and antimicrobial agents.
Industry: The compound is used in the development of dyes, pigments, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Amino-4-(ethylthio)acridin-9(10H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting cancer cell growth or acting as an antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
Acridine: The parent compound of the acridine family, known for its wide range of biological activities.
9-Aminoacridine: A derivative with notable antimicrobial properties.
4-(Ethylthio)acridine: Another derivative with similar structural features but different functional groups.
Uniqueness
1-Amino-4-(ethylthio)acridin-9(10H)-one stands out due to the presence of both amino and ethylthio groups, which confer unique chemical and biological properties. These functional groups allow for diverse chemical modifications and interactions, making the compound versatile for various applications.
Properties
CAS No. |
89331-34-0 |
|---|---|
Molecular Formula |
C15H14N2OS |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
1-amino-4-ethylsulfanyl-10H-acridin-9-one |
InChI |
InChI=1S/C15H14N2OS/c1-2-19-12-8-7-10(16)13-14(12)17-11-6-4-3-5-9(11)15(13)18/h3-8H,2,16H2,1H3,(H,17,18) |
InChI Key |
JKDQZBGSIZMPOH-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C2C(=C(C=C1)N)C(=O)C3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


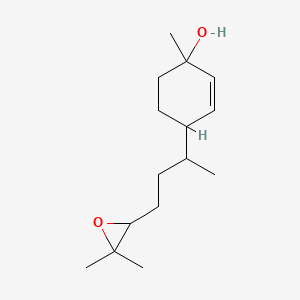
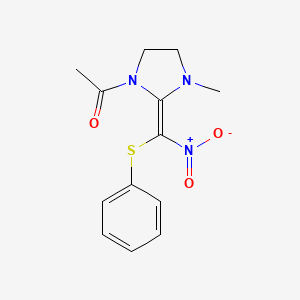
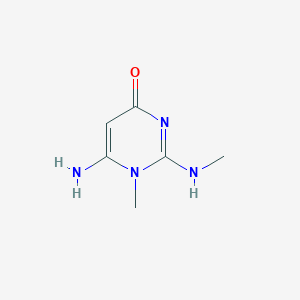
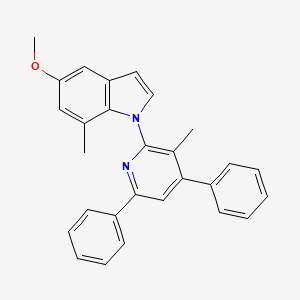
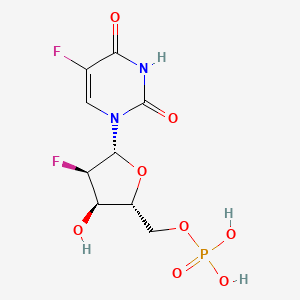

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-6,7-dimethoxyquinazolin-4-amine](/img/structure/B12924816.png)
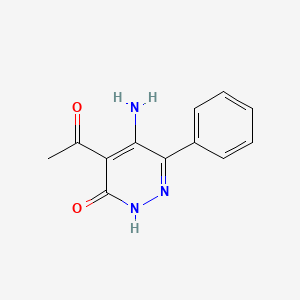
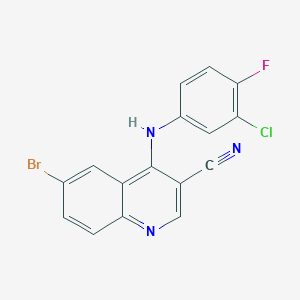

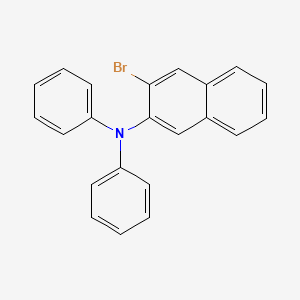
![2,4-Dichloropyrimido[4,5-d]pyrimidine](/img/structure/B12924833.png)

